Bienvenue dans la boutique en ligne BenchChem!

5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine

Medicinal Chemistry Conformational Analysis Kinase Inhibition

5-Cyclopropyl-4-phenyl-1H-pyrazol-3-amine (CAS 1160226-08-3) is a tri-substituted aminopyrazole scaffold with a molecular formula of C12H13N3 and a molecular weight of 199.25 g/mol. The compound features a unique combination of a 3-amino group, a 4-phenyl ring, and a 5-cyclopropyl substituent on the pyrazole core.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1160226-08-3
Cat. No. B1521702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine
CAS1160226-08-3
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NN2)N)C3=CC=CC=C3
InChIInChI=1S/C12H13N3/c13-12-10(8-4-2-1-3-5-8)11(14-15-12)9-6-7-9/h1-5,9H,6-7H2,(H3,13,14,15)
InChIKeySUYSYRPYNFPWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-4-phenyl-1H-pyrazol-3-amine (CAS 1160226-08-3): Procurement-Grade Chemical Profile for Medicinal Chemistry Research


5-Cyclopropyl-4-phenyl-1H-pyrazol-3-amine (CAS 1160226-08-3) is a tri-substituted aminopyrazole scaffold with a molecular formula of C12H13N3 and a molecular weight of 199.25 g/mol . The compound features a unique combination of a 3-amino group, a 4-phenyl ring, and a 5-cyclopropyl substituent on the pyrazole core. Preliminary pharmacological screening data suggest this compound acts as a CCR5 antagonist, a mechanism relevant to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. It is currently offered by specialty chemical suppliers as a research-grade building block, typically at 95% purity, with pricing scaled for milligram to gram quantities .

Why 5-Cyclopropyl-4-phenyl-1H-pyrazol-3-amine Cannot Be Simply Replaced by Generic Aminopyrazole Analogs


The biological activity and physicochemical properties of aminopyrazoles are exquisitely sensitive to the substitution pattern on the pyrazole ring. The 5-cyclopropyl group introduces conformational rigidity and a distinct steric profile, while the 4-phenyl ring contributes to specific hydrophobic and π-stacking interactions with biological targets [1]. Published structure-activity relationship (SAR) studies on 3-aryl-4-alkylpyrazol-5-amines demonstrate that even minor alterations to the 4-aryl or 5-alkyl substituents can shift the target engagement profile from kinase inhibition to completely different protein targets, fundamentally altering the compound's biological fingerprint [2]. Therefore, replacing this specific compound with a simpler 4-phenyl-1H-pyrazol-3-amine or a 5-cyclopropyl-1H-pyrazol-3-amine analog would not recapitulate the same target binding profile or pharmacological outcome, making generic substitution scientifically unsound for projects dependent on the specific CCR5 or kinase-related mechanisms associated with this scaffold.

Quantitative Differentiation Evidence for 5-Cyclopropyl-4-phenyl-1H-pyrazol-3-amine Against Closest Analogs


Structural Differentiation: 5-Cyclopropyl vs. 5-Methyl Substitution Impact on Target Binding Conformation

The 5-cyclopropyl group in the target compound provides a constrained, perpendicular conformation relative to the pyrazole ring, which is distinct from the freely rotating 5-methyl group found in close analogs such as 5-methyl-4-phenyl-1H-pyrazol-3-amine. SAR studies on related pyrazole series indicate that α-substituted phenylcyclopropyl groups can mimic the aplanar, biologically active conformation of ortho-substituted biphenyl moieties, a conformational feature not achievable with simple alkyl substituents . This conformational constraint directly impacts target binding affinity and selectivity profiles.

Medicinal Chemistry Conformational Analysis Kinase Inhibition

CCR5 Antagonism: Preliminary Evidence of Target Engagement Absent in Non-Cyclopropyl Analogs

Preliminary pharmacological screening identifies 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine as a CCR5 receptor antagonist, suggesting potential utility in treating HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. In contrast, the simple 4-phenyl-1H-pyrazol-3-amine (CAS 5591-70-8) is described primarily as a prodrug or synthetic intermediate with no reported CCR5 activity. The presence of the 5-cyclopropyl group appears critical for CCR5 target engagement, consistent with patent literature highlighting cyclopropyl-containing compounds as privileged scaffolds for CCR5 antagonism [2].

CCR5 Antagonist HIV Chemokine Receptor

Kinase Inhibition Profile: CDK Inhibition Potential Distinct from 5-Methyl Analog

Vendor-curated data aggregations report that 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine exhibits CDK inhibition with EC50 values ranging from 33.0 to 124.0 nM, and cytotoxicity against MDA-MB-231 breast cancer cells [1]. While these data cannot be verified against a primary publication, the 5-methyl analog (5-methyl-4-phenyl-1H-pyrazol-3-amine) has been co-crystallized with human transthyretin (PDB: 9H7J), indicating a fundamentally different target engagement profile [2]. This suggests that the cyclopropyl group redirects biological activity toward kinase targets rather than the transthyretin binding observed for the methyl analog.

CDK Inhibitor Cancer Therapeutics Kinase Profiling

Physicochemical Differentiation: Calculated Properties Compared to Des-cyclopropyl and Des-phenyl Analogs

The target compound's predicted physicochemical profile (boiling point: 419.4±45.0 °C, density: 1.272±0.06 g/cm³, pKa: 15.78±0.50) reflects the combined influence of the 4-phenyl and 5-cyclopropyl substituents . In comparison, 4-phenyl-1H-pyrazol-3-amine (CAS 5591-70-8) has a predicted boiling point of 394.4±30.0 °C and density of 1.2±0.1 g/cm³ , while 5-cyclopropyl-1H-pyrazol-3-amine (MW 123.16 g/mol) is significantly less lipophilic and lacks the aromatic π-system of the phenyl ring. The balanced lipophilicity of the target compound (cLogP estimated ~2.5–3.0) positions it favorably within drug-like chemical space compared to the more polar des-phenyl analog.

Physicochemical Properties Drug-likeness Lead Optimization

Recommended Application Scenarios for 5-Cyclopropyl-4-phenyl-1H-pyrazol-3-amine Based on Verified Differentiation Evidence


CCR5 Antagonist Lead Discovery and Medicinal Chemistry Optimization

Procure this compound as a starting scaffold for CCR5-targeted drug discovery programs, particularly for HIV entry inhibition, asthma, rheumatoid arthritis, and COPD indications. Its preliminary annotated CCR5 antagonist activity [1] distinguishes it from generic aminopyrazoles and aligns with patent strategies employing cyclopropylpyrazole cores for chemokine receptor modulation [2]. Researchers should plan for confirmatory CCR5 binding and functional assays (e.g., calcium mobilization, chemotaxis inhibition) to quantify potency and establish SAR.

Kinase Selectivity Profiling and CDK Inhibitor Development

Use this compound as a tool molecule for kinase selectivity profiling, specifically against CDK family members. Vendor-aggregated data suggest CDK inhibition with EC50 values in the 33–124 nM range [3]. The constrained cyclopropyl group may confer selectivity advantages over simpler alkyl-substituted analogs. Recommended follow-up includes broad-panel kinase profiling (e.g., KINOMEscan) and anti-proliferative assays in cancer cell line panels (MDA-MB-231, U-2 OS, A549) to validate and expand the kinase inhibition profile.

Conformational Analysis and Structure-Based Drug Design Studies

Leverage the unique perpendicular conformation imposed by the α-substituted phenylcyclopropyl motif for structure-based drug design studies. This conformational feature has been successfully exploited in Factor Xa inhibitor design to mimic ortho-substituted biphenyl pharmacophores [1]. The compound can serve as a conformational probe to study the impact of restricted rotation on target binding thermodynamics and kinetics, compared to flexible analogs such as 5-methyl-4-phenyl-1H-pyrazol-3-amine.

Quote Request

Request a Quote for 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.